6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549040-17-5
VCID: VC11839087
InChI: InChI=1S/C16H16N8/c1-22-11-20-14-15(22)18-10-19-16(14)24-7-5-23(6-8-24)13-4-2-3-12(9-17)21-13/h2-4,10-11H,5-8H2,1H3
SMILES: CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N
Molecular Formula: C16H16N8
Molecular Weight: 320.35 g/mol

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile

CAS No.: 2549040-17-5

Cat. No.: VC11839087

Molecular Formula: C16H16N8

Molecular Weight: 320.35 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile - 2549040-17-5

Specification

CAS No. 2549040-17-5
Molecular Formula C16H16N8
Molecular Weight 320.35 g/mol
IUPAC Name 6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C16H16N8/c1-22-11-20-14-15(22)18-10-19-16(14)24-7-5-23(6-8-24)13-4-2-3-12(9-17)21-13/h2-4,10-11H,5-8H2,1H3
Standard InChI Key HLCCGBLGXYLMRP-UHFFFAOYSA-N
SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N
Canonical SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

6-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is characterized by the following properties:

PropertyValue
CAS No.2549040-17-5
Molecular FormulaC16H16N8\text{C}_{16}\text{H}_{16}\text{N}_8
Molecular Weight320.35 g/mol
IUPAC Name6-[4-(9-Methylpurin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
SMILESCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N
InChIKeyHLCCGBLGXYLMRP-UHFFFAOYSA-N

The molecule consists of three distinct regions:

  • Purine Core: A 9-methylpurine scaffold, which is a nitrogen-rich heterocycle common in nucleic acids and ATP analogs.

  • Piperazine Linker: A six-membered ring with two nitrogen atoms, often used in drug design to improve solubility and binding kinetics.

  • Pyridine-Carbonitrile Group: A pyridine ring substituted with a nitrile group at position 2, which may enhance electronic interactions with biological targets.

Structural Comparison with Analogues

A structurally related compound, 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile (CAS No. 2548987-84-2), differs only in the position of the nitrile group on the pyridine ring (position 4 vs. 2). This subtle variation could influence binding affinity and selectivity.

Synthesis and Preparation

Key Synthetic Challenges

  • Regioselectivity: Ensuring substitution occurs at the purine N6 position.

  • Nitrile Stability: Avoiding hydrolysis of the carbonitrile group under acidic or basic conditions.

TargetPotential Application
Topoisomerase IIAnticancer therapy (e.g., leukemias)
Cyclin-Dependent Kinases (CDKs)Cell cycle regulation
Adenosine ReceptorsNeurological disorder modulation

Comparative Analysis with Structural Analogues

Activity Trends

A comparison with 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile reveals:

  • Nitrile Position: The ortho-substituted nitrile (position 2) may confer stronger electronic effects than the para-substituted analogue (position 4), altering target binding.

  • Solubility: Piperazine linkers generally improve aqueous solubility, critical for bioavailability.

Research Gaps and Future Directions

Priority Research Areas

  • Kinase Profiling: Systematic screening against kinase panels to identify lead targets.

  • In Vivo Toxicity: Assessing pharmacokinetics and safety in animal models.

  • Structural Optimization: Modifying the pyridine ring or piperazine linker to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator